molecular formula C8H10N2O3S B1530961 (4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid CAS No. 499132-65-9

(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

Cat. No. B1530961
CAS RN: 499132-65-9
M. Wt: 214.24 g/mol
InChI Key: XRCQOLSWSMTUSO-UHFFFAOYSA-N
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Description

“(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 . It’s also known as 2-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-PYRIMIDIN-2-YLSULFANYL)-2-METHYL-PROPIONIC ACID .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.29 . Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

A solvent-free synthesis method for 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was developed. This method uses 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles with p-Toluenesulfonic acid as a catalyst. The synthesized compounds were tested for antibacterial activity and cytotoxicity against human leukemia cells, showing moderate to significant effects (Aggarwal et al., 2014).

Antimicrobial and Anticancer Activity

Various pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized for antimicrobial purposes. These compounds demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Polymorphic Forms and Crystallography

A study described a new polymorphic form of 2-(pyrimidin-2-ylsulfanyl)acetic acid, highlighting differences in molecular structure compared to a previously known orthorhombic polymorph. This form demonstrated unique molecular linkages and hydrogen bonds, contributing to the understanding of its crystallographic properties (Silva et al., 2011).

Dual Inhibition of Inflammatory Pathways

Pirinixic acid derivatives, including (4,5-dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid, were identified as dual inhibitors of cyclo-oxygenase and 5-lipoxygenase. These compounds demonstrated potential for treating inflammatory and allergic diseases due to their ability to inhibit both prostaglandin and leukotriene biosynthesis (Werz et al., 2008).

Fluorescence and Protein Binding Studies

New p-hydroxycinnamic acid amides were synthesized and analyzed for their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. These studies contribute to the understanding of the binding dynamics and structural changes in protein-ligand interactions (Meng et al., 2012).

Safety and Hazards

The safety, risk, hazard, and MSDS of this compound are not specified in the search results .

properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-4-5(2)9-8(10-7(4)13)14-3-6(11)12/h3H2,1-2H3,(H,11,12)(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCQOLSWSMTUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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